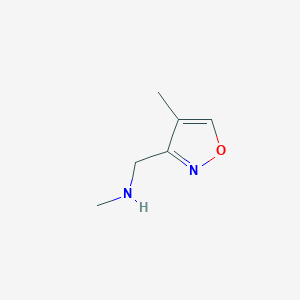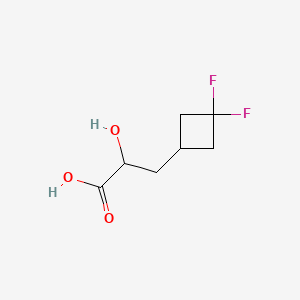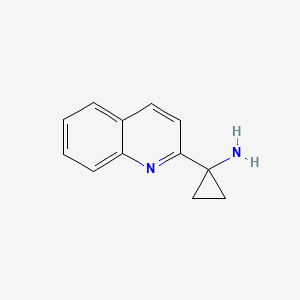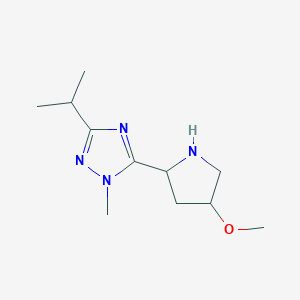
1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₃FO₃, is a compound that combines a cyclopropane ring with a carboxylic acid group. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboron reagent reacts with an aryl halide in the presence of a palladium catalyst. Boron reagents like disiamylborane, dicyclohexylborane, and diisopinocamphenylborane are commonly employed in these reactions .
Industrial Production:: While specific industrial methods may vary, the synthesis typically involves optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reactions:: 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (as mentioned earlier) and other functional group-specific reagents.
Major Products:: The major products formed depend on the specific reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or other reduced forms.
Applications De Recherche Scientifique
This compound finds applications across scientific disciplines:
Chemistry: As a versatile building block in organic synthesis.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the development of novel materials.
Mécanisme D'action
The exact mechanism by which 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes.
Comparaison Avec Des Composés Similaires
While uniqueness varies, this compound stands out due to its combination of fluorine and methoxy functionalities. Similar compounds include other cyclopropane carboxylic acids, but their specific substituents differentiate them.
Propriétés
Formule moléculaire |
C12H13FO3 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Clé InChI |
ZIGVACMFDJQSDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)





![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)







